2-(Methylamino)-5-(trifluoromethyl)benzonitrile
CAS No.:
Cat. No.: VC13415589
Molecular Formula: C9H7F3N2
Molecular Weight: 200.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7F3N2 |
|---|---|
| Molecular Weight | 200.16 g/mol |
| IUPAC Name | 2-(methylamino)-5-(trifluoromethyl)benzonitrile |
| Standard InChI | InChI=1S/C9H7F3N2/c1-14-8-3-2-7(9(10,11)12)4-6(8)5-13/h2-4,14H,1H3 |
| Standard InChI Key | DABGQOTYDLUBQM-UHFFFAOYSA-N |
| SMILES | CNC1=C(C=C(C=C1)C(F)(F)F)C#N |
| Canonical SMILES | CNC1=C(C=C(C=C1)C(F)(F)F)C#N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
2-(Methylamino)-5-(trifluoromethyl)benzonitrile (C₉H₇F₃N₂) features a benzene ring with three distinct functional groups:
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Nitrile group (-C≡N) at position 1, contributing to polarity and hydrogen-bonding potential.
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Methylamino group (-NHCH₃) at position 2, enabling nucleophilic and hydrogen-bonding interactions.
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Trifluoromethyl group (-CF₃) at position 5, imparting electron-withdrawing effects and lipophilicity.
The spatial arrangement of these groups creates a sterically and electronically distinct scaffold, favoring interactions with biological targets such as enzymes or receptors .
Physicochemical Data
While direct measurements for this isomer are scarce, extrapolations from analogous compounds (e.g., 3-methylamino-5-trifluoromethylbenzonitrile) suggest:
The trifluoromethyl group enhances metabolic stability and membrane permeability, critical for bioactive molecules .
Synthetic Methodologies
Bromination-Cyanation-Aminolysis Route
A patent-derived strategy for 4-amino-2-trifluoromethylbenzonitrile (CN1810775A/B ) can be adapted for the target compound:
Step 1: Directed Bromination
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Substrate: m-Trifluoromethylfluorobenzene.
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Reagents: Dibromohydantoin (C₅H₆Br₂N₂O₂), glacial acetic acid, sulfuric acid.
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Conditions: Reflux at 120–130°C for 5–7 hours.
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Outcome: Selective bromination at position 4 yields 4-bromo-2-trifluoromethylfluorobenzene .
Reactivity and Functionalization
Electrophilic Aromatic Substitution (EAS)
The trifluoromethyl group deactivates the ring, directing EAS to the meta position relative to itself. Example reactions:
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Nitration: Requires harsh conditions (HNO₃/H₂SO₄, 50°C) to introduce nitro groups at position 3.
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Sulfonation: Achieved with fuming H₂SO₄, yielding sulfonic acid derivatives for further coupling.
Nucleophilic Substitution
The methylamino group participates in:
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Acylation: Reacts with acetyl chloride to form N-methylacetamide derivatives.
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Alkylation: Forms quaternary ammonium salts with alkyl halides, enhancing water solubility.
Nitrile Transformations
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Hydrolysis: Under acidic (HCl/H₂O) or basic (NaOH/H₂O₂) conditions, the nitrile converts to carboxylic acid or amide, respectively .
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Reduction: Catalytic hydrogenation (H₂/Pd-C) yields primary amine (-CH₂NH₂).
Applications in Drug Discovery
Kinase Inhibition
The compound’s planar structure and electron-deficient aromatic system make it a scaffold for kinase inhibitors. For example:
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JAK2 Inhibitors: Analogous trifluoromethylbenzonitriles show IC₅₀ values <100 nM in biochemical assays.
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EGFR Inhibitors: Derivatives inhibit tyrosine kinase activity by competing with ATP binding.
Agrochemical Intermediates
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